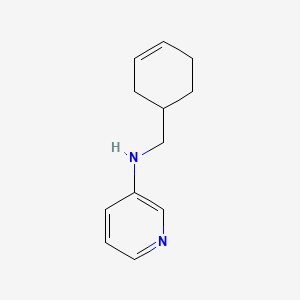

N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine

CAS No.:

Cat. No.: VC17436873

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2 |

|---|---|

| Molecular Weight | 188.27 g/mol |

| IUPAC Name | N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine |

| Standard InChI | InChI=1S/C12H16N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-2,4,7-8,10-11,14H,3,5-6,9H2 |

| Standard InChI Key | HUPUVPRRVMXUAM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CC=C1)CNC2=CN=CC=C2 |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

N-(Cyclohex-3-en-1-ylmethyl)pyridin-3-amine consists of a pyridine ring substituted at the 3-position by an amine group, which is further connected to a cyclohex-3-ene ring through a methylene spacer. The pyridine ring contributes aromaticity and potential hydrogen-bonding capacity via its lone electron pair, while the cyclohexene moiety introduces conformational flexibility and hydrophobic interactions. The compound’s IUPAC name, N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine, reflects this connectivity, with the cyclohexene’s double bond positioned between carbons 3 and 4.

Key structural parameters include:

-

Aromatic system: The pyridine ring’s electron-deficient nature influences reactivity, particularly in electrophilic substitution reactions.

-

Stereochemistry: The cyclohexene ring introduces geometric isomerism, though specific stereochemical data remain unreported in available literature .

-

Hydrogen-bonding capacity: The secondary amine (-NH-) group can act as both a hydrogen bond donor and acceptor, enhancing potential interactions with biological targets.

Physicochemical Properties

Calculated physicochemical properties derived from its molecular formula () include a moderate logP value (~2.5), suggesting balanced lipophilicity for membrane permeability. The compound’s molecular weight (188.27 g/mol) falls within the range typically associated with orally bioavailable drugs, though experimental ADME data are lacking .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine typically involves multi-step sequences, as outlined in commercial and academic sources . A representative route includes:

-

Cyclohexene precursor preparation: Cyclohex-3-en-1-ylmethanol may be synthesized via Diels-Alder reactions or hydrogenation of substituted cyclohexadienes.

-

Amine functionalization: The alcohol is converted to a bromide or tosylate, followed by nucleophilic substitution with pyridin-3-amine.

-

Purification: Column chromatography or recrystallization ensures high purity, critical for pharmacological evaluation.

For example, reacting cyclohex-3-en-1-ylmethyl bromide with excess pyridin-3-amine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C yields the target compound after 12–24 hours.

Reaction Optimization

Key parameters influencing yield and purity include:

-

Solvent selection: Polar aprotic solvents enhance nucleophilicity of the amine.

-

Temperature control: Elevated temperatures accelerate substitution but may promote side reactions such as elimination.

-

Stoichiometry: Excess pyridin-3-amine (2–3 equiv) drives the reaction to completion .

Chemical Reactivity and Derivative Formation

Amine-Alkyl Interactions

The secondary amine group participates in alkylation and acylation reactions. For instance, treatment with acetic anhydride yields the corresponding acetamide derivative, a common strategy to modulate solubility or bioavailability.

Cyclohexene Functionalization

The cyclohexene moiety undergoes typical alkene reactions:

-

Epoxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) forms an epoxide, introducing oxygen-based functionality.

-

Hydrogenation: Catalytic hydrogenation saturates the double bond, producing cyclohexane derivatives with altered conformational dynamics .

Comparative Analysis with Related Compounds

N-(Cyclohexylmethyl)pyridin-3-amine

Saturation of the cyclohexene double bond yields N-(cyclohexylmethyl)pyridin-3-amine, which exhibits increased hydrophobicity and altered pharmacokinetics. Comparative molecular dynamics simulations suggest the unsaturated derivative adopts a more planar conformation, potentially enhancing target engagement .

Heterocyclic Analogues

Replacing pyridine with imidazole or indazole (e.g., N-(cyclohex-3-en-1-ylmethyl)-1H-indazol-7-amine) introduces additional hydrogen-bonding sites, often improving binding affinity but complicating synthesis .

Challenges and Future Directions

Pharmacological Profiling

Urgent priorities include:

-

In vitro screening: Assessing activity against bacterial, fungal, and cancer cell lines.

-

Toxicity assays: Evaluating hERG channel inhibition and hepatotoxicity to establish safety margins .

Synthetic Scalability

Developing cost-effective, high-yield routes is essential for industrial applications. Continuous-flow chemistry or enzymatic catalysis may address current limitations in multi-step synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume